REACTION_SMILES
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[BH3:1].[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH3:15][OH:16].[N+:2](=[O:3])([O-:4])[c:5]1[cH:6][c:7]([CH2:11][C:12](=[O:13])[OH:14])[cH:8][cH:9][cH:10]1>>[N+:2](=[O:3])([O-:4])[c:5]1[cH:6][c:7]([CH2:11][CH2:12][OH:13])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1cccc([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(CCO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |